3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
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Description
3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C16H17N7O2S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic pathways and biological evaluations of compounds structurally related to "3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine" have been a focus in medicinal chemistry, aiming at discovering new therapeutic agents. These compounds, including sulfonamide and amide derivatives, exhibit a range of biological activities, such as antimicrobial, antifungal, and antimalarial activities. Their synthesis involves novel chemical routes and has implications for developing medications with potential efficacy against various diseases (Bhatt, Kant, & Singh, 2016).
Anticancer Applications
Compounds containing the imidazo[1,2-b]pyridazine moiety have shown significant antitumor activity. The synthesis of congeners and analogs has led to the identification of molecules with mitotic inhibition properties, contributing to anticancer research. These findings highlight the potential of these compounds in cancer therapy, providing a basis for further development and evaluation (Temple, Rose, Comber, & Rener, 1987).
Antidiabetic and Anti-inflammatory Properties
The triazolo-pyridazine-6-yl-substituted piperazines, another class of compounds related to the query chemical, have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential as anti-diabetic medications. These studies also include evaluation of their insulinotropic activities and antioxidant properties, underscoring their significance in managing diabetes and associated conditions (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimycobacterial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, closely related to the compound , have been designed and synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These findings offer promising directions for developing new antimycobacterial agents, potentially addressing the challenge of drug-resistant tuberculosis (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Properties
IUPAC Name |
3-imidazol-1-yl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c24-26(25,14-2-1-5-17-12-14)23-10-8-21(9-11-23)15-3-4-16(20-19-15)22-7-6-18-13-22/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXZTLDZWPGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.